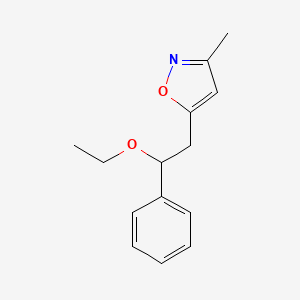
Isoxazole, 5-(2-ethoxy-2-phenylethyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Ethoxy-2-phenylethyl)-3-methylisoxazole is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethoxy-2-phenylethyl)-3-methylisoxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-ethoxy-2-phenylethylamine and 3-methyl-2-nitropropene in the presence of a base can lead to the formation of the desired isoxazole ring.
Industrial Production Methods
Industrial production of 5-(2-Ethoxy-2-phenylethyl)-3-methylisoxazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethoxy-2-phenylethyl)-3-methylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethoxy and phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(2-Ethoxy-2-phenylethyl)-3-methylisoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Ethoxy-2-phenylethyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Ethoxy-2-phenylethyl)piperazine
- 1-(2-Ethoxy-2-phenylethyl)pyrrolidine
- (2-Ethoxy-2-phenylethyl)sulfanylbenzene
Uniqueness
Compared to similar compounds, 5-(2-Ethoxy-2-phenylethyl)-3-methylisoxazole stands out due to its unique isoxazole ring structure. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Isoxazole derivatives, including Isoxazole, 5-(2-ethoxy-2-phenylethyl)-3-methyl- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound belongs to a class of five-membered heterocycles that exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and analgesic effects. This article reviews the biological activity of this specific isoxazole derivative, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound Isoxazole, 5-(2-ethoxy-2-phenylethyl)-3-methyl- features a unique substitution pattern that influences its biological activity. The isoxazole ring structure is critical for its interaction with various biological targets.
The biological activity of isoxazoles is largely attributed to their ability to interact with specific enzymes and receptors. For instance, the isoxazole moiety can modulate the activity of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. Research suggests that modifications to the isoxazole ring can enhance selectivity towards COX-2, leading to improved anti-inflammatory properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives. For example:
- Case Study : A series of isoxazole derivatives were synthesized and tested against various cancer cell lines. One derivative exhibited an IC50 value of 3.6 µM against A375 melanoma cells, indicating significant cytotoxicity compared to its parent compound .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Isoxazole Derivative 1 | A375 | 3.6 | |
| Isoxazole Derivative 2 | A549 | 0.76 | |
| Isoxazole Derivative 3 | HCT116 | 5.0 |
Antimicrobial Activity
Isoxazoles have also been evaluated for their antimicrobial properties. One study reported that certain isoxazole derivatives displayed potent activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Activity
Isoxazoles are known for their anti-inflammatory effects, particularly through COX inhibition:
- Research Findings : Compounds with a methyl group at the C-3 position of the isoxazole ring showed selective inhibition of COX-2 with IC50 values as low as 0.95 µM .
Structure-Activity Relationship (SAR)
The efficacy of isoxazoles can be significantly influenced by their structural modifications. Studies indicate that substituents on the isoxazole ring can enhance or diminish biological activity:
Properties
CAS No. |
61449-16-9 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
5-(2-ethoxy-2-phenylethyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C14H17NO2/c1-3-16-14(12-7-5-4-6-8-12)10-13-9-11(2)15-17-13/h4-9,14H,3,10H2,1-2H3 |
InChI Key |
GPJBFDBHVLBHNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1=CC(=NO1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















